5-Amino-3-bromopicolinic acid
Description
Significance of Pyridine-2-carboxylic Acid Scaffolds in Advanced Chemical Research
The pyridine-2-carboxylic acid, or picolinic acid, scaffold is a fundamental building block in modern chemical and pharmaceutical research. nih.gov As a derivative of pyridine (B92270), a nitrogen-containing heterocycle, this scaffold provides a unique combination of structural rigidity, potential for diverse substitution, and specific electronic properties. nih.gov Its ability to act as a bidentate chelating agent for various metal ions is a key feature, making its derivatives valuable as ligands in coordination chemistry and for applications such as magnetic resonance imaging contrast agents. nih.gov
In medicinal chemistry, the picolinic acid framework is recognized as a "privileged scaffold," meaning it is a molecular structure that can provide useful ligands for more than one type of receptor or enzyme target. nih.govnih.gov Derivatives have been investigated for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties. ontosight.aiontosight.aipensoft.net The historical and ongoing success of drugs derived from pyridine carboxylic acid isomers for treating conditions ranging from tuberculosis to cancer underscores the scaffold's importance. nih.govnih.gov Researchers actively explore how different functional groups attached to the pyridine ring can modulate the biological activity and pharmacokinetic profiles of these compounds. ontosight.ai
Positional Isomerism and Structural Considerations of Bromoaminopicolinic Acids, including 5-Amino-3-bromopicolinic Acid
Positional isomerism is a type of structural isomerism where compounds share the same molecular formula and the same carbon skeleton but differ in the position of substituents on that skeleton. libretexts.orgdocbrown.info This seemingly subtle difference can lead to significant variations in the physical and chemical properties of the molecules, including their reactivity, intermolecular interactions, and biological activity. waters.com
In the case of bromoaminopicolinic acids, the positions of the bromo and amino groups on the pyridine ring are critical. The subject of this article, this compound, has the amino group at position 5 and the bromine atom at position 3. Its positional isomer, 3-Amino-5-bromopicolinic acid, has these substituents swapped. cymitquimica.comsigmaaldrich.combldpharm.com While both share the molecular formula C₆H₅BrN₂O₂, their distinct structures result in different chemical identifiers and properties. cymitquimica.comsigmaaldrich.combldpharm.com
Below is an interactive data table comparing this compound with its positional isomer, 3-Amino-5-bromopicolinic acid.
Interactive Data Table 1: Comparison of Positional Isomers
| Property | This compound | 3-Amino-5-bromopicolinic acid |
|---|---|---|
| Structure | Amino group at C5, Bromo group at C3 | Amino group at C3, Bromo group at C5 |
| CAS Number | 1804877-31-3 bldpharm.com | 870997-85-6 sigmaaldrich.com |
| Molecular Formula | C₆H₅BrN₂O₂ bldpharm.com | C₆H₅BrN₂O₂ sigmaaldrich.com |
| Molecular Weight | 217.02 bldpharm.com | 217.02 sigmaaldrich.com |
| SMILES | O=C(O)C1=NC=C(N)C=C1Br bldpharm.com | Nc1cc(Br)cnc1C(O)=O sigmaaldrich.com |
| InChI Key | Data Not Available | GXXIHPZAIYKHGG-UHFFFAOYSA-N sigmaaldrich.com |
Overview of Current Academic Research Trajectories for Substituted Picolinic Acid Derivatives
Current research on substituted picolinic acids is diverse and dynamic, spanning multiple scientific disciplines. Key trajectories include:
The chemical properties of this compound make it a valuable intermediate or building block for creating more complex molecules within these research areas.
Interactive Data Table 2: Research Applications of Substituted Picolinic Acids
| Research Area | Objective | Example Application / Target | Reference |
|---|---|---|---|
| Medicinal Chemistry | Development of new drugs | Anticancer agents, enzyme inhibitors | nih.govpensoft.net |
| Agrochemistry | Discovery of novel herbicides | Synthetic auxin herbicides targeting specific plant proteins | mdpi.comresearchgate.netmdpi.com |
| Materials Science | Creation of functional materials | Ligands for metal complexes, dye-sensitized solar cells | nih.govresearchgate.net |
| Bioconjugation | Labeling of biomolecules | Preparation of radioisotope-labeled compounds for therapy | nih.gov |
Physicochemical Data for this compound
The following data pertains to the specific compound this compound.
Interactive Data Table 3: Physicochemical Properties of this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1804877-31-3 | bldpharm.com |
| Molecular Formula | C₆H₅BrN₂O₂ | bldpharm.com |
| Molecular Weight | 217.02 | bldpharm.com |
| MDL Number | MFCD28715444 | bldpharm.com |
| SMILES | O=C(O)C1=NC=C(N)C=C1Br | bldpharm.com |
Structure
3D Structure
Properties
Molecular Formula |
C6H5BrN2O2 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
5-amino-3-bromopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,8H2,(H,10,11) |
InChI Key |
XQWQQEVYWAWSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)O)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 5 Amino 3 Bromopicolinic Acid
Intrinsic Reactivity of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom within the pyridine ring of 5-Amino-3-bromopicolinic acid possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes the nitrogen atom basic and nucleophilic, similar to a tertiary amine. researchgate.net Its reactivity is, however, modulated by the substituents on the ring. The electron-donating amino group at the 5-position increases the electron density of the ring system, enhancing the basicity of the nitrogen compared to unsubstituted pyridine. Conversely, the electron-withdrawing bromo and carboxylic acid groups at the 3- and 2-positions, respectively, work to decrease the electron density, thus reducing the nitrogen's basicity.
This inherent basicity allows the nitrogen to readily undergo protonation in the presence of acids to form a pyridinium (B92312) salt. wikipedia.orgnih.gov This protonation significantly alters the molecule's electronic properties, converting the pyridine ring into a strongly deactivated system that is highly resistant to electrophilic attack. scirp.orgwikipedia.org The nitrogen atom can also act as a nucleophile, reacting with electrophiles such as alkyl halides to form N-alkylpyridinium salts or with acyl halides to yield N-acylpyridinium salts. researchgate.netwikipedia.org Furthermore, the pyridine nitrogen, in conjunction with the adjacent carboxyl group, can act as a bidentate ligand, enabling the formation of coordination complexes with various metal ions. researchgate.net
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety at the 2-position is a key site for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.
The carboxylic acid group of this compound can be converted into esters and amides through several standard synthetic methodologies.
Esterification: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. A common method involves using a mineral acid catalyst, such as sulfuric acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. researchgate.net Alternatively, the carboxylic acid can first be converted to a more reactive intermediate, such as an acyl chloride. This is typically done by treating the picolinic acid with thionyl chloride (SOCl₂) or oxalyl chloride. scirp.org The resulting acyl chloride is highly electrophilic and reacts readily with alcohols, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the HCl byproduct, to form the corresponding ester. scirp.org Another approach is the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for reaction with an alcohol. semanticscholar.org
| Method | Reagents | Key Features |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reversible reaction, often requires removal of water to drive to completion. researchgate.net |
| Acyl Chloride Intermediate | SOCl₂ or (COCl)₂, then Alcohol, Base | High-yielding, proceeds via a highly reactive intermediate. scirp.org |
| Coupling Reagent | Alcohol, DCC or other carbodiimide | Mild conditions, but can produce urea (B33335) byproducts that are difficult to remove. scirp.org |
Amide Formation: Similar to esterification, amide formation can be accomplished through various routes. The direct reaction between the carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, activating agents or conversion to a more reactive species is necessary. nih.gov
The acyl chloride intermediate, prepared as described above, reacts rapidly with primary or secondary amines to yield amides. wikipedia.org Modern peptide coupling reagents are also highly effective. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to facilitate amide bond formation under mild conditions with high yields. scirp.org Boronic acid derivatives have also been developed as catalysts for direct amidation reactions. researchgate.net
| Method | Reagents | Key Features |
| Acyl Chloride Intermediate | SOCl₂ or (COCl)₂, then Amine, Base | A classic and effective method for a wide range of amines. wikipedia.org |
| Coupling Reagent | Amine, HATU, HOBt, or DCC | Widely used in peptide synthesis; mild conditions and high efficiency. scirp.org |
| Catalytic Amidation | Amine, Boronic acid catalyst | Avoids stoichiometric activating agents, offering better atom economy. researchgate.net |
Hydrolysis: Esters and amides derived from this compound can be hydrolyzed back to the parent carboxylic acid. Ester hydrolysis can be catalyzed by either acid or base. acs.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. chemspider.com Base-catalyzed hydrolysis, or saponification, is an irreversible process where a stoichiometric amount of a base, such as sodium hydroxide, attacks the carbonyl carbon, leading to the formation of the carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid. acs.org
Amide hydrolysis is generally more difficult than ester hydrolysis and typically requires more vigorous conditions, such as prolonged heating with strong aqueous acid or base. acs.orgchemspider.com
Rearrangement Processes: Picolinic acids and their derivatives can undergo specific rearrangement reactions. One notable example is the Hammick reaction . In this reaction, a picolinic acid (or a related 2-pyridinecarboxylic acid) is heated in the presence of a carbonyl compound, such as an aldehyde or ketone. nih.gov The reaction proceeds through thermal decarboxylation of the picolinic acid to form a reactive zwitterionic or carbene intermediate. This intermediate then acts as a nucleophile, attacking the carbonyl compound to form a 2-pyridyl-carbinol after an intramolecular proton transfer. nih.govnih.gov The scope of this reaction is generally limited to acids where the carboxyl group is positioned alpha to the pyridine nitrogen. nih.gov
Reactivity at the Bromo Substituent for Advanced Organic Synthesis
The bromine atom at the 3-position is a versatile handle for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. Its susceptibility to nucleophilic aromatic substitution is also a key consideration.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The bromo substituent on the electron-deficient pyridine ring of this compound makes it a suitable electrophilic partner for these transformations.
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. scirp.org Studies on analogous 2-amino-3-bromopyridines have shown that they are excellent substrates for Sonogashira coupling. scirp.orgscirp.orgsemanticscholar.org The reaction with various terminal alkynes proceeds in moderate to excellent yields under optimized conditions, which often include a palladium source like Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂, a phosphine (B1218219) ligand like PPh₃, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine (Et₃N) in a solvent like DMF. researchgate.netscirp.org This methodology provides a direct route to 3-alkynyl-5-aminopicolinic acid derivatives.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Sonogashira | Terminal Alkyne | Pd(0) or Pd(II) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 3-Alkynyl-5-aminopicolinic acid derivative |
| Suzuki | Boronic Acid or Ester | Pd(0) or Pd(II) catalyst, Base (e.g., Na₂CO₃, K₃PO₄) | 3-Aryl- or 3-Vinyl-5-aminopicolinic acid derivative |
Suzuki Coupling: The Suzuki reaction couples an organoboron species (like a boronic acid or boronic ester) with an organohalide. harvard.edu This reaction is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. nih.govyonedalabs.com While primary amines can sometimes interfere with the catalytic cycle, successful Suzuki couplings have been reported for unprotected aminopyridines using appropriate catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). nih.govacs.org The reaction is typically carried out with a palladium catalyst and a base, such as sodium carbonate or potassium phosphate, to facilitate the transmetalation step. acs.org This reaction would allow for the synthesis of 3-aryl or 3-vinyl derivatives of this compound.
Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism involves a two-step addition-elimination process. libretexts.org The viability of this reaction is highly dependent on the electronic nature of the aromatic ring.
The SₙAr reaction is favored on electron-poor aromatic rings. The presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comlibretexts.org
Amino Group Reactivity: Derivatization and Condensation Reactions
The exocyclic amino group at the C-5 position of the pyridine ring is a primary site of nucleophilic reactivity in this compound. This functional group readily participates in a variety of derivatization and condensation reactions, allowing for the synthesis of a diverse range of more complex molecules. The lone pair of electrons on the nitrogen atom enables it to act as a potent nucleophile, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. Common transformations include acylation to form amides and reactions with isocyanates to produce urea derivatives. These modifications are fundamental in medicinal chemistry for building libraries of compounds for structure-activity relationship (SAR) studies.
Detailed research findings from patent literature demonstrate specific examples of these transformations. The methyl ester of this compound is often used as a starting material to prevent competitive reactions involving the carboxylic acid group.
One key derivatization is the formation of N-aryl amides through acylation. For instance, the amino group of methyl 5-amino-3-bromopicolinate can be acylated using an acyl chloride in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group and deprotonation by the base yields the stable amide product. epo.org
| Reactant | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Methyl 5-amino-3-bromopicolinate | 4-(tert-butyl)benzoyl chloride, Pyridine, Dichloromethane (DCM), Room Temperature | Methyl 3-bromo-5-(4-(tert-butyl)benzamido)picolinate | epo.org |
Another significant derivatization involves the reaction of the amino group with isocyanates to form urea derivatives. This reaction is typically efficient and proceeds by the nucleophilic attack of the amine nitrogen on the highly electrophilic central carbon atom of the isocyanate group. This concerted step forms the C-N bond and results in the final urea structure without the need for a leaving group. This method provides a reliable route to couple the picolinic acid scaffold to other molecular fragments through a stable urea linkage. epo.org
| Reactant | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Methyl 5-amino-3-bromopicolinate | 4-(tert-butyl)phenyl isocyanate, Dichloromethane (DCM), Room Temperature | Methyl 3-bromo-5-(3-(4-(tert-butyl)phenyl)ureido)picolinate | epo.org |
While these examples highlight derivatization, the amino group can also theoretically participate in condensation reactions with aldehydes or ketones to form Schiff bases (imines). However, specific documented examples for this compound are less common in readily available literature compared to acylation and urea formation.
Derivatization and Structure Activity Relationship Sar Studies of 5 Amino 3 Bromopicolinic Acid Analogues
Design and Synthesis of Novel Derivatives for Specific Molecular Interactions
The design of novel derivatives based on the picolinic acid scaffold is a strategic process aimed at creating compounds that can interact with specific biological targets. nih.gov This often involves using the core structure as a template and introducing various substituents to probe the binding pockets of proteins or enzymes. nih.gov A common strategy is the introduction of aryl-substituted groups to enhance binding affinity and specificity. mdpi.commdpi.com
For instance, in the development of potential herbicides, researchers have designed and synthesized novel 4-amino-picolinic acid derivatives by introducing phenyl-substituted pyrazolyl groups at the 6-position. mdpi.com The rationale for this design is to mimic the structure of existing synthetic auxin herbicides and to explore new interactions within the target's active site. mdpi.com The synthesis of such derivatives often involves multi-step procedures. A general approach may include the coupling of the picolinic acid core with a desired side chain, such as an amino acid ester or a substituted pyrazole (B372694), often using a coupling agent like thionyl chloride in a suitable solvent like dimethylformamide (DMF). mdpi.com In other examples, researchers have synthesized conjugates by linking the core molecule to other functional molecules, such as R-lipoic acid, to create hybrid compounds with combined activities. afantitis.com These synthetic strategies allow for the creation of a library of diverse analogues, each designed to test specific hypotheses about molecular interaction. mdpi.com
Systematic Modification of Functional Groups and Their Influence on Chemical Attributes
The chemical attributes of 5-amino-3-bromopicolinic acid are largely determined by its three primary functional groups: the carboxylic acid, the amino group, and the bromine atom on the pyridine (B92270) ring. Systematic modification of these groups can profoundly influence the molecule's electronic properties, solubility, and reactivity. nih.govashp.org
Carboxylic Acid Group: This group is acidic and can be converted into esters or amides. Esterification, for example, removes the acidic proton and increases lipophilicity, which can affect how the molecule crosses biological membranes. ashp.org Amide formation, such as by coupling with amino acids, introduces new hydrogen bonding capabilities and can significantly alter the molecule's three-dimensional shape and interaction profile. mdpi.com
Amino Group: The amino group is basic and acts as a hydrogen bond donor. Its presence influences the electron density of the pyridine ring. ashp.org It can be acylated or alkylated to modify its basicity and steric profile. For example, converting the amino group to an acetamido group can lead to derivatives with different biological activities and safety profiles. nih.gov
Bromine Atom: The halogen substituent affects the electronic landscape of the aromatic ring through inductive effects. ashp.org Replacing the bromine with other halogens (like chlorine or fluorine) or other functional groups allows for the fine-tuning of the molecule's lipophilicity and its potential to form specific non-covalent interactions, such as halogen bonds. rsc.org Bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a common strategy. For example, replacing a hydroxyl group with a fluorine atom in erianin (B49306) analogues resulted in compounds with higher activity and improved chemical stability. rsc.org
These modifications are predictable to a degree, allowing chemists to rationally design derivatives with specific chemical characteristics tailored for a particular application. nih.gov
Structure-Activity Relationship Investigations in Ligand Design and Target Interaction
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and agrochemistry, providing critical insights into how a molecule's structure correlates with its biological activity. drugdesign.orgnih.gov By synthesizing a series of analogues with systematic structural changes and evaluating their activity, researchers can identify the key molecular features required for target interaction. drugdesign.org
For picolinic acid derivatives, SAR studies have been crucial in identifying potent herbicidal agents. mdpi.com For example, a study on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds revealed important relationships between the substituents on the aryl ring and their inhibitory activity against the growth of Arabidopsis thaliana roots. mdpi.com The findings demonstrated that the nature and position of the substituent on the phenyl ring attached to the pyrazole moiety significantly impacted the herbicidal potency. mdpi.com
Table 1: SAR of Picolinic Acid Derivatives against A. thaliana
| Compound | R1 | R2 | IC50 (μM) mdpi.com |
| V-1 | H | H | 0.22 |
| V-2 | 4-F | H | 0.08 |
| V-3 | 4-CH3 | CF3 | 0.11 |
| V-6 | 4-F | CF3 | 0.04 |
| V-7 | 4-Cl | CF3 | 0.01 |
| V-8 | 4-Br | CF3 | 0.02 |
| V-15 | 4-Br | CF3 | 0.03 |
| Picloram | - | - | 0.15 |
This table illustrates how modifications to the R1 and R2 positions on the aryl-pyrazolyl substituent affect the herbicidal activity (IC50) of picolinic acid derivatives, as reported in one study. Lower IC50 values indicate higher potency. mdpi.com
These SAR analyses help construct models that can predict the activity of unsynthesized compounds, thereby guiding the design of more effective ligands. nih.gov The results can be condensed into a ligand-based model that highlights the essential pharmacophoric features, such as hydrogen bond donors/acceptors and hydrophobic regions, necessary for optimal interaction with the biological target. drugdesign.org
Allosteric modulation is a sophisticated mechanism of regulating receptor activity where a ligand binds to a site topographically distinct from the primary (orthosteric) binding site. nih.govnih.gov This binding event induces a conformational change in the receptor that modifies the affinity or efficacy of the endogenous ligand. nih.gov Allosteric modulators can be positive (PAMs), enhancing the receptor's response, or negative (NAMs), diminishing it. nih.gov
Targeting allosteric sites has emerged as a promising strategy in drug discovery because these sites are often less conserved across receptor subtypes, allowing for the development of more selective drugs. mdpi.com While direct studies detailing the derivatization of this compound specifically for allosteric modulation are not widely documented, the principles of its derivatization are applicable to this goal. By strategically adding bulky or conformationally rigid substituents to the picolinic acid scaffold, it is conceivable to design analogues that are sterically hindered from entering the orthosteric site but can bind to a nearby allosteric pocket. nih.gov The goal of such a derivatization strategy would be to create molecules that, instead of directly competing with the endogenous ligand, fine-tune the receptor's activity, which can offer a more nuanced therapeutic effect. nih.gov
The specific substituents on the this compound ring play a crucial role in defining the intermolecular forces that govern its interaction with a biological target.
The bromine atom is capable of forming a specific type of non-covalent interaction known as a halogen bond. nih.gov This occurs because the electron density around the bromine atom is anisotropically distributed, creating a region of positive electrostatic potential (a σ-hole) on the outermost portion of the atom, opposite the C-Br covalent bond. dntb.gov.ua This electropositive region can interact favorably with Lewis bases such as the oxygen of a backbone carbonyl or the nitrogen in certain amino acid side chains within a protein. nih.gov The strength of this interaction can be comparable to a conventional hydrogen bond and is highly directional, making it a valuable tool in rational drug design for enhancing binding affinity and specificity. nih.govmdpi.com
Derivatization Strategies for Modulating Solubility and Specific Reactivity
Modifying a lead compound to improve its physicochemical properties, such as solubility and reactivity, is a critical step in developing useful molecules. nih.gov The this compound scaffold can be derivatized to systematically tune these characteristics.
Solubility: The solubility of a compound in both aqueous and lipid environments is crucial for its utility. Solubility can be modulated by introducing or modifying functional groups. frontiersin.org
Increasing Hydrophilicity (Water Solubility): This can be achieved by introducing polar groups, such as additional hydroxyl or carboxylic acid moieties. For example, coupling the parent molecule with polar amino acids like serine could enhance its solubility in aqueous media. mdpi.com
Increasing Lipophilicity (Lipid Solubility): This is often done to improve membrane permeability. Strategies include esterifying the carboxylic acid group or adding alkyl or aryl groups. For instance, studies on erianin analogues showed that replacing a hydroxyl group with a fluorine atom increased the compound's log P value, indicating greater lipophilicity. rsc.org
Specific Reactivity: The reactivity of the functional groups can be modulated for various purposes, such as in multi-step synthesis or to create prodrugs.
The carboxylic acid can be converted to an ester or amide to protect it from participating in certain reactions. nih.gov
The amino group's nucleophilicity can be reduced by converting it into an amide, which can make the molecule more stable in acidic conditions and prevent unwanted side reactions. ashp.org
These derivatization strategies allow for the rational design of analogues of this compound with a tailored balance of biological activity and physicochemical properties suitable for a specific application. nih.govfrontiersin.org
Advanced Spectroscopic and Structural Elucidation of 5 Amino 3 Bromopicolinic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 5-Amino-3-bromopicolinic acid, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.
In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of the amino, bromo, and carboxylic acid substituents. The amino group, being an electron-donating group, will cause an upfield shift (to lower ppm values) for the protons ortho and para to it. Conversely, the electron-withdrawing carboxylic acid and bromine atom will cause a downfield shift (to higher ppm values) for adjacent protons. The proton of the carboxylic acid is anticipated to be highly deshielded, appearing as a broad singlet in the region of 10-12 ppm, a characteristic feature of carboxylic acids libretexts.org. The protons of the amino group would likely appear as a broad singlet as well, with a chemical shift that can be solvent-dependent.
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms of the pyridine ring. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, with a chemical shift in the range of 160-180 ppm libretexts.org. The carbon atoms attached to the electronegative bromine and nitrogen atoms will also exhibit downfield shifts. The carbon bearing the bromine (C3) would be influenced by the heavy atom effect, while the carbons in the pyridine ring will have chemical shifts characteristic of aromatic heterocycles.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | 7.5 - 8.0 | - |
| H6 | 8.0 - 8.5 | - |
| NH₂ | 4.0 - 6.0 (broad) | - |
| COOH | 10.0 - 12.0 (broad) | - |
| C2 | - | 145 - 155 |
| C3 | - | 110 - 120 |
| C4 | - | 135 - 145 |
| C5 | - | 140 - 150 |
| C6 | - | 150 - 160 |
| C=O | - | 165 - 175 |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (molar mass: 217.02 g/mol ), techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) would be employed.
In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 218. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Collision-Induced Dissociation (CID) of the parent ion would lead to predictable fragmentation pathways. Common losses for amino acids include the neutral loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) following decarboxylation nih.govnih.gov. Therefore, fragments corresponding to [M+H - H₂O]⁺, [M+H - NH₃]⁺, and [M+H - COOH]⁺ are expected. The loss of the carboxyl group as CO₂ is a common fragmentation pathway for carboxylic acids. Further fragmentation could involve cleavage of the pyridine ring.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
| [M+H]⁺ | 218.0 | 220.0 | Protonated molecular ion |
| [M+H - H₂O]⁺ | 200.0 | 202.0 | Loss of water |
| [M+H - NH₃]⁺ | 201.0 | 203.0 | Loss of ammonia |
| [M+H - COOH]⁺ | 173.0 | 175.0 | Loss of the carboxyl group |
| [M+H - Br]⁺ | 139.0 | - | Loss of bromine radical |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine and a very broad O-H stretch from the carboxylic acid, often overlapping with the C-H stretches msu.edu. The C=O stretching vibration of the carboxylic acid will give a strong, sharp peak around 1700-1730 cm⁻¹ nih.gov. The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ region. The C-Br stretch will likely appear as a strong band in the lower frequency region, typically between 500 and 700 cm⁻¹ ijtsrd.com. Vibrations associated with the pyridine ring (C=C and C=N stretching) will be observed in the 1400-1600 cm⁻¹ region asianpubs.org.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Br bond, which may be weak in the IR spectrum. The ring breathing mode of the pyridine nucleus is a characteristic Raman band.
Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | Weak |
| N-H Stretch (Amine) | 3200-3500 (medium, broad) | Medium |
| C-H Stretch (Aromatic) | 3000-3100 (weak) | Medium-Strong |
| C=O Stretch (Carboxylic Acid) | 1700-1730 (strong) | Medium |
| C=C and C=N Stretch (Pyridine Ring) | 1400-1600 (multiple bands) | Strong |
| N-H Bend (Amine) | 1550-1650 (medium) | Weak |
| C-N Stretch (Amine) | 1250-1350 (medium) | Medium |
| C-Br Stretch | 500-700 (strong) | Strong |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Analysis
Interactive Data Table: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |
| C-Br Bond Length | ~1.87 Å |
| C=O Bond Length | ~1.22 Å |
| C-O Bond Length | ~1.31 Å |
| Supramolecular Interactions | O-H···N, N-H···O, N-H···N hydrogen bonds; π-π stacking |
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure and Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic pyridine ring. The presence of the amino group, a strong auxochrome, is expected to cause a significant red shift (bathochromic shift) of the absorption maxima compared to unsubstituted picolinic acid.
The electronic spectra of aminopyridines typically show two main absorption regions tandfonline.com. A low-intensity long-wavelength band and a high-intensity shorter-wavelength band are common. The position of these bands is sensitive to the nature and position of the substituents. The bromine atom may also contribute to a slight bathochromic shift. The solvent can also influence the position of the absorption maxima due to solvatochromic effects, particularly for polar molecules capable of hydrogen bonding.
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |
| π→π* (Band I) | 280 - 320 | Low to Medium |
| π→π* (Band II) | 230 - 260 | High |
Theoretical and Computational Investigations on 5 Amino 3 Bromopicolinic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Prediction, and Spectroscopic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, electronic distribution, reactivity, and spectroscopic signatures.
Detailed DFT calculations have been performed on analogous molecules, such as ethyl 5-amino-2-bromoisonicotinate, to understand their structural and electronic characteristics. nih.gov For 5-Amino-3-bromopicolinic acid, similar calculations at a level like B3LYP/6-311+G(d,p) would be used to optimize the molecular structure and determine key geometric parameters like bond lengths and angles. nih.gov
A primary output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial for predicting the chemical reactivity, kinetic stability, and electronic transport properties of a molecule. nih.gov A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov For ethyl 5-amino-2-bromoisonicotinate, a related compound, the calculated HOMO-LUMO energy gap was found to be 4.0931 eV. nih.gov
Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and are used to identify sites for electrophilic and nucleophilic attack. Spectroscopic properties, such as FT-IR and FT-Raman vibrational frequencies, can also be calculated and compared with experimental data to confirm the molecular structure. nih.gov
Table 1: Predicted Electronic Properties from DFT Calculations (Note: Data for the analogous compound ethyl 5-amino-2-bromoisonicotinate is provided as a representative example.)
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | - | Relates to electron-donating ability |
| LUMO Energy | - | Relates to electron-accepting ability |
| Energy Gap (ΔE) | 4.0931 eV nih.gov | Predicts chemical reactivity and stability |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Recognition
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to study the conformational dynamics of a molecule over time and to investigate its interaction with biological targets, such as proteins or enzymes. nih.gov
For this compound, MD simulations could be employed to explore its conformational landscape. The molecule's flexibility, particularly rotation around its single bonds, can be assessed to identify stable, low-energy conformations. This is crucial for understanding how the molecule might orient itself when approaching a biological receptor.
In the context of drug design, MD simulations are invaluable for studying ligand-target recognition. nih.govmdpi.com After an initial docking of this compound into the active site of a target protein, MD simulations can be run to observe the stability of the binding pose. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. mdpi.com A stable complex will typically show low and converging RMSD values over the simulation time.
These simulations provide detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, that stabilize the ligand within the binding pocket. mdpi.com By analyzing the interaction energies and the residence time of the ligand in the binding site, researchers can predict the binding affinity and the mechanism of action. This information is critical for the rational design of more potent and selective inhibitors.
Table 2: Key Parameters from Molecular Dynamics Simulations
| Simulation Parameter | Information Gained |
|---|---|
| Root Mean Square Deviation (RMSD) | Stability of the ligand's binding pose and protein structure mdpi.com |
| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the protein upon ligand binding |
| Hydrogen Bond Analysis | Identifies key hydrogen bonding interactions stabilizing the complex |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Compound Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. rasayanjournal.co.in The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. rasayanjournal.co.in
To develop a QSAR model for derivatives of this compound, a dataset of structurally related compounds with experimentally measured biological activities (e.g., inhibitory concentrations) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D: Molecular weight, atom counts
2D: Topological indices, connectivity indices
3D: Steric parameters (e.g., Molecular Refractivity - MR), electronic parameters (e.g., dipole moment)
Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates a selection of these descriptors with the observed biological activity. For instance, a QSAR study on a series of analgesic compounds derived from pinostrobin resulted in an equation that could predict the analgesic activity based on steric parameters. rasayanjournal.co.in A similar approach could be applied to derivatives of this compound to guide the design of new compounds with enhanced activity. The predictive power of the QSAR model is assessed through internal and external validation techniques.
Table 3: Example of a QSAR Model Equation (Note: This is a hypothetical representation for illustrative purposes.)
| Equation | Parameters |
|---|
Prediction of Nonlinear Optical Properties of Related Metal Complexes and Derivatives
Nonlinear optical (NLO) materials are of great interest due to their potential applications in optical signal processing, data storage, and other optoelectronic technologies. Organic molecules with electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant NLO responses. researchgate.net The formation of metal complexes with such organic ligands can further enhance these properties. researchgate.net
This compound possesses both an electron-donating amino group and electron-withdrawing functionalities within its aromatic ring system, making it a promising ligand for the construction of NLO-active metal complexes. Theoretical calculations, often using DFT, are employed to predict the NLO properties of these materials.
Key parameters calculated include the first hyperpolarizability (β), which is a measure of the second-order NLO response. A high β value is indicative of a strong NLO effect. Computational studies on metal complexes containing azobenzene derivatives have shown that the choice of metal, the nature of the ligand, and the presence of strong electron-donating and withdrawing groups significantly influence the calculated first hyperpolarizability. analis.com.my For instance, certain ruthenium-azobenzene complexes have been predicted to have high β values due to effective metal-to-ligand charge transfer (MLCT) effects. analis.com.my
Theoretical prediction of the NLO properties of metal complexes incorporating this compound would involve optimizing the geometry of the complex and then calculating its electronic properties, including the dipole moment and hyperpolarizability. These computational screenings can efficiently identify promising candidates for synthesis and experimental verification.
Table 4: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| ethyl 5-amino-2-bromoisonicotinate |
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Privileged Scaffold and Building Block in Medicinal Chemistry Research
In the realm of medicinal chemistry, 5-amino-3-bromopicolinic acid serves as a privileged scaffold, a molecular framework that is recurrently found in biologically active compounds. Its inherent structural and electronic properties make it an ideal starting point for the synthesis of a wide array of molecules with therapeutic potential.
Precursor in the Synthesis of Complex Heterocyclic Systems and Novel Scaffolds
The strategic placement of amino, bromo, and carboxylic acid functionalities on the picolinic acid backbone makes it a versatile precursor for the construction of various complex heterocyclic systems. The amino group can act as a nucleophile or be transformed into other functional groups, the bromine atom allows for cross-coupling reactions to introduce molecular diversity, and the carboxylic acid provides a handle for amide bond formation or other modifications.
Researchers have utilized amino acids as foundational materials for designing and synthesizing new heterocyclic compounds with the aim of discovering potent biologically active agents. nih.gov The inherent chirality and diverse side chains of amino acids make them attractive starting points for creating complex and stereochemically defined molecules. nih.gov While direct examples detailing the use of this compound in the synthesis of specific complex heterocyclic systems like pyridopyrimidines or pyrrolopyridines are not extensively documented in publicly available literature, its structural motifs are found in various kinase inhibitors and other biologically active molecules.
Intermediate in the Development of Modulators for Biological Targets (e.g., Enzymes, Receptors)
The derivatives of this compound have shown significant promise as intermediates in the development of modulators for various biological targets, including enzymes and receptors. A notable application is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
A patent has described the use of compounds derived from 5-amino-3-halopicolinic acid in the preparation of kinase inhibitors. nih.gov These inhibitors are designed to target specific kinases involved in disease pathways. The general structure of these inhibitors often involves a core heterocyclic scaffold derived from the picolinic acid derivative, with various substituents appended to modulate potency, selectivity, and pharmacokinetic properties.
Table 1: Exemplary Kinase Inhibitors Potentially Derived from 5-Amino-3-halopicolinic Acid Derivatives
| Kinase Target | Therapeutic Area |
| PI3K | Cancer, Inflammatory Disorders |
| PRMT5 | Cancer, Sickle Cell Disease |
This table is illustrative and based on the potential applications of related structures mentioned in patent literature.
Coordination Chemistry and Metal Complexation Applications
The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group in this compound make it an excellent ligand for coordinating with a variety of metal ions. This property has led to its exploration in the field of coordination chemistry for the development of novel metal complexes with interesting properties and applications.
Development of Ligands for Metal Ions with Potential Catalytic Properties
Metal complexes incorporating amino acid-derived ligands have been extensively studied for their catalytic activities in a range of organic transformations. semanticscholar.org The combination of a chiral amino acid backbone with a metal center can lead to highly efficient and selective asymmetric catalysts. While specific studies detailing the catalytic properties of metal complexes directly derived from this compound are limited, the broader class of amino acid-metal complexes has shown significant promise. For instance, transition metal complexes of other amino- and bromo-substituted ligands have been synthesized and investigated for their catalytic and antibacterial properties. researchgate.net
Contribution to the Design of Coordination Polymers and Metal-Organic Frameworks
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters bridged by organic ligands. These materials have garnered significant attention due to their porous nature and potential applications in gas storage, separation, and catalysis. The bifunctional nature of this compound, with its coordinating pyridine and carboxylate groups, makes it a suitable candidate for the construction of CPs and MOFs.
The synthesis of coordination polymers using amino-functionalized isophthalic acid has been reported, demonstrating the ability of amino-containing ligands to form extended network structures. researchgate.netresearchgate.net Similarly, novel metal-organic frameworks have been constructed using 5-bromonicotinic acid, a structurally related compound, highlighting the potential of halogenated pyridine carboxylic acids in the design of functional materials. rsc.org The amino group in this compound could also serve as a site for post-synthetic modification, allowing for the tuning of the properties of the resulting MOF. google.com
Advanced Materials Development
The unique chemical structure of this compound also lends itself to the development of advanced materials with tailored properties. The presence of the amino and bromo groups on the aromatic ring can influence the electronic and photophysical properties of polymers and other materials incorporating this building block. While direct applications of this compound in this area are still emerging, the principles of materials design suggest its potential utility. For example, the incorporation of such functionalized aromatic units into polymer backbones could lead to materials with interesting conductive or luminescent properties. The field of functional polymers is rapidly expanding, with a continuous search for new monomers that can impart specific functionalities to the resulting materials.
Contribution to Polymers with Improved Thermal and Mechanical Properties
The bifunctional nature of this compound, with its amino and carboxylic acid groups, allows it to act as a monomer in polycondensation reactions, readily forming robust amide linkages. These linkages are known for their high thermal and chemical resistance. Research into polyamides derived from amino acids has shown that the specific side groups on the monomer unit play a crucial role in determining the final properties of the polymer.
Table 1: Anticipated Impact of this compound on Polymer Properties
| Property | Expected Improvement | Rationale |
|---|---|---|
| Thermal Stability | Increased | Introduction of a rigid pyridine ring and a bromine atom into the polymer backbone. |
| Mechanical Strength | Enhanced | Formation of strong amide bonds and potential for intermolecular hydrogen bonding. |
| Flame Retardancy | Improved | The presence of bromine is known to impart flame-retardant characteristics. |
While specific experimental data on polymers synthesized exclusively with this compound is limited in publicly accessible literature, the principles of polymer chemistry strongly suggest its potential as a valuable building block for high-performance materials. The resulting polymers are anticipated to exhibit properties desirable for applications in aerospace, automotive, and electronics industries where materials are subjected to extreme conditions.
Potential in Nonlinear Optical (NLO) Materials Science
The field of nonlinear optics (NLO) is continually searching for new organic molecules that exhibit large second-order or third-order NLO responses. Such materials are critical for the development of advanced photonic devices, including optical switches and frequency converters. Aromatic amino acids have been investigated for their NLO properties, as they can combine the high optical nonlinearity of conjugated systems with the crystalline order often facilitated by amino acid structures. nih.gov
This compound possesses key structural features that suggest its potential as an NLO material. The molecule has an electron-donating amino group and an electron-withdrawing carboxylic acid group attached to a π-conjugated pyridine ring. This "push-pull" electronic structure is a well-established design principle for creating molecules with significant second-order NLO activity (hyperpolarizability). The bromine atom can further modify the electronic properties and potentially enhance the NLO response.
Table 2: Key Molecular Features of this compound for NLO Applications
| Feature | Role in NLO Properties |
|---|---|
| Amino Group | Electron-donating group ("push") |
| Carboxylic Acid Group | Electron-withdrawing group ("pull") |
| Pyridine Ring | π-conjugated bridge facilitating charge transfer |
| Bromine Atom | Can influence electronic distribution and crystal packing |
For a material to exhibit macroscopic NLO effects, the individual molecules must be arranged in a non-centrosymmetric fashion in the solid state. The chirality and hydrogen-bonding capabilities of amino acids can often guide such an arrangement. While experimental verification of the NLO properties of this compound is not widely reported, theoretical calculations and comparisons with similar "push-pull" aromatic systems indicate that it is a promising candidate for further investigation in NLO materials science. The synthesis of polymers or co-crystals incorporating this molecule could lead to new materials with significant and stable NLO responses.
Conclusion and Future Research Directions
Summary of Key Advancements in Bromoaminopicolinic Acid Research
Research into picolinic acid and its derivatives has yielded significant advancements, establishing them as crucial intermediates and core structures in various fields. Picolinic acids are recognized as a remarkable class of synthetic auxin herbicides, with new compounds continually being developed for enhanced efficacy and broader weed spectrums. The strategic modification of the picolinic acid skeleton, such as the introduction of pyrazolyl groups, has led to the discovery of potent new herbicidal molecules.
Beyond agrochemicals, these compounds serve as pivotal intermediates in the synthesis of complex pharmaceutical molecules and pyridine (B92270) derivatives. Synthetic methodologies have evolved, with various synthetic paths being developed to create substituted aminopicolinic acids, expanding the library of available building blocks for drug discovery and materials science. Furthermore, the ability of the picolinic acid moiety to form stable complexes with a wide range of metal ions has been extensively utilized. This has led to the development of coordination polymers and metal complexes with applications in catalysis and materials science.
Emerging Synthetic Challenges and Future Opportunities in Chemical Synthesis
Despite progress, the synthesis of specifically substituted picolinic acids like 5-Amino-3-bromopicolinic acid presents ongoing challenges. A primary hurdle is achieving regioselectivity on the pyridine ring, controlling the precise placement of multiple, electronically distinct substituents. The synthesis of such highly functionalized molecules can be complex, often requiring multi-step procedures that can be inefficient. General challenges in the production of picolinic acid derivatives include the need for high-purity starting materials and the development of more environmentally benign processes to minimize impact. The synthesis of sterically hindered compounds, such as certain amino acid derivatives, remains a significant challenge in organic chemistry.
Table 1: Key Synthetic Strategies and Associated Challenges for Substituted Picolinic Acids
| Synthetic Strategy | Advantages | Key Challenges & Future Opportunities |
| Multi-step Classical Synthesis | Well-established routes for some derivatives. | Often lengthy, low overall yields, potential for hazardous reagents. Opportunity for process optimization and green chemistry approaches. |
| Catalytic C-H Functionalization | Direct introduction of functional groups, atom economy. | Achieving high regioselectivity on the electron-deficient pyridine ring. Opportunity to develop novel, highly selective catalysts. |
| Cross-Coupling Reactions | Versatile for creating C-C and C-N bonds. | Requires pre-functionalized substrates (e.g., halogenated pyridines). Opportunity to use advanced ligands and catalysts for difficult couplings. |
| Novel Heterogeneous Catalysis | Catalyst recyclability, milder reaction conditions, easier product purification. | Catalyst design and stability. Opportunity in exploring MOFs and functionalized nanoporous materials. |
Future Prospects in Advanced Derivatization and Functionalization Strategies
The trifunctional nature of this compound makes it an ideal platform for advanced derivatization and functionalization. The amino group, carboxylic acid, and bromine atom serve as versatile handles for a wide array of chemical transformations.
Future research will likely focus on leveraging these sites for combinatorial synthesis to create large libraries of novel compounds. For instance:
The amino group can be acylated, alkylated, or used in condensation reactions to build complex amide or sulfonamide structures.
The carboxylic acid is a key site for forming esters and amides, allowing for conjugation to other bioactive molecules or polymer backbones.
The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a diverse range of aryl, alkyl, and heteroaryl substituents.
These strategies will be instrumental in developing new pharmaceutical candidates, agrochemicals, and functional materials. The ability to systematically modify each position will allow for fine-tuning of a molecule's physicochemical and biological properties.
Role of Theoretical Prediction and Rational Design in Novel Analogue and Complex Discovery
Computational chemistry and rational design are poised to play a transformative role in the future of bromoaminopicolinic acid research. In silico tools are becoming indispensable for accelerating the discovery and optimization of novel molecules, saving significant time and resources compared to traditional trial-and-error approaches.
Key areas where theoretical prediction will be crucial include:
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: As demonstrated in the design of new herbicides, QSAR and docking studies can predict the biological activity of novel analogues and elucidate their binding modes with target proteins. This allows for the rational design of more potent and selective compounds.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, helping to optimize conditions and predict the feasibility of new synthetic transformations.
Materials Design: Computational modeling can be used to predict the structural and electronic properties of coordination polymers and MOFs derived from this compound. This enables the rational design of materials with tailored properties for applications in catalysis, gas storage, or electronics.
ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify promising drug candidates early in the discovery pipeline.
The synergy between computational prediction and experimental synthesis will undoubtedly lead to the more rapid development of novel analogues and complexes with desired functionalities.
Expanding Research Horizons in Targeted Chemical Synthesis and Advanced Materials Applications
The unique structural attributes of this compound open up expansive horizons for its application in targeted chemical synthesis and advanced materials. Its potential as a bespoke building block is vast, extending beyond its use as a simple intermediate.
In targeted synthesis , the compound can serve as a core scaffold for constructing highly complex molecules. Its rigid pyridine backbone and multiple functionalization points are ideal for creating conformationally constrained peptides or macrocycles, which are of significant interest in drug discovery.
In materials science , the chelation capability of the picolinic acid moiety, combined with the reactive sites of the amino and bromo groups, makes it an excellent candidate for designing sophisticated functional materials. Future research could explore its use in:
Metal-Organic Frameworks (MOFs): The carboxylic acid and pyridine nitrogen can coordinate with metal ions to form porous MOFs. The amino and bromo groups could either be part of the structural framework or be available for post-synthetic modification to introduce specific functionalities.
Coordination Polymers: One-dimensional or multi-dimensional coordination polymers based on this ligand could exhibit interesting catalytic, magnetic, or optical properties.
Functional Polymers: The compound can be incorporated into polymer chains via its amino or carboxylic acid groups. The bromine atom could then be used for subsequent grafting or cross-linking reactions, leading to materials for applications such as ion exchange resins, sensors, or specialty coatings. The development of polyesters from pyridine-based monomers is an emerging area with prospects for creating sustainable materials.
The continued exploration of this compound and its derivatives promises to unlock new scientific frontiers, from the creation of next-generation pharmaceuticals and agrochemicals to the development of innovative and sustainable advanced materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Amino-3-bromopicolinic acid, and what mechanistic considerations are critical for reproducibility?
- Methodological Answer : The compound can be synthesized via amination of α-bromo-picolinic acid derivatives. Key steps include:
- Bromination : Treating picolinic acid with Br₂ and PCl₃ to generate the α-bromo intermediate .
- Amination : Reacting the brominated intermediate with aqueous ammonia (25% w/v) at 80–100°C for 12–24 hours under reflux, with Cu(I) catalysts (e.g., CuBr) to accelerate substitution .
- Purification : Recrystallize from ethanol/water (1:3 v/v) to achieve >95% purity, verified by consistent melting point (173–175°C) .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- Mass Spectrometry (MS) : Use ESI-MS in negative ion mode to observe [M-H]⁻ peaks at m/z 201.97 (calculated for C₆H₄BrN₂O₂⁻). Isotopic patterns (⁷⁹Br/⁸¹Br) confirm bromine presence .
- ¹H NMR : Expect aromatic protons at δ 8.2–8.5 ppm (pyridine ring) and NH₂ signals at δ 5.1–5.3 ppm (broad, exchangeable with D₂O). Anomalies may arise from tautomerism; record spectra at -20°C to reduce exchange broadening .
- XRD : Single-crystal X-ray diffraction resolves positional ambiguity in bromine and amino group orientation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) using B3LYP/6-311+G(d,p) to identify electron-rich sites for palladium coordination. Compare with analogs like 5-Bromo-3-methylpicolinic acid (similarity score 0.90) to predict regioselectivity .
- Transition State Analysis : Simulate Pd(0)-catalyzed oxidative addition using molecular dynamics (MD) to assess steric effects from the amino group.
- Experimental Validation : Conduct kinetic studies with varying ligands (e.g., SPhos vs. XPhos) and monitor coupling efficiency via HPLC .
Q. What strategies resolve discrepancies in melting point or spectral data during characterization of synthetic batches?
- Methodological Answer :
- Contradiction Analysis :
- Impurity Identification : Use HPLC-MS to detect byproducts (e.g., unreacted bromo precursor or di-aminated species).
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify crystalline forms. If mp varies by >2°C, recrystallize using alternative solvents (e.g., acetonitrile) .
- Data Reconciliation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm coupling between NH₂ and C-3 .
Q. How does the electronic effect of the amino group influence the acidity of this compound compared to its analogs?
- Methodological Answer :
- pKa Determination : Use potentiometric titration in aqueous ethanol (30% v/v). Compare with 3-Bromo-5-methylpicolinic acid (predicted ΔpKa ≈ 1.2 due to amino’s electron-donating effect) .
- Computational Support : Calculate partial charges at the carboxylic proton using Natural Bond Orbital (NBO) analysis. Correlate with Hammett σ values for substituents .
Guidance for Rigorous Question Formulation
- Use the PICO Framework to structure studies: Population (compound), Intervention (synthetic method), Comparison (alternative routes), Outcome (yield/purity) .
- Apply FINER Criteria : Ensure questions are Feasible (lab resources), Novel (unexplored substituent effects), and Relevant (pharmaceutical precursor potential) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
